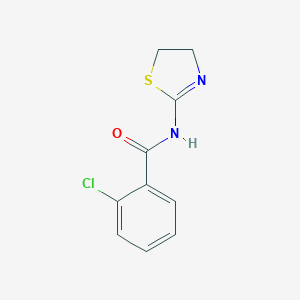

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

説明

特性

CAS番号 |

67024-10-6 |

|---|---|

分子式 |

C10H9ClN2OS |

分子量 |

240.71 g/mol |

IUPAC名 |

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |

InChIキー |

GJEYHEODGYKSEY-UHFFFAOYSA-N |

SMILES |

C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |

正規SMILES |

C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |

溶解性 |

>36.1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

生物活性

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of a thiazole ring, which contains both sulfur and nitrogen, contributes significantly to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and interactions with biological targets.

- Molecular Formula : C₁₀H₉ClN₂OS

- Molecular Weight : 240.71 g/mol

- CAS Number : 67024-10-6

- Structural Characteristics : The compound features a benzamide moiety linked to a thiazole ring, which enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a broad spectrum of biological activities. Specifically, 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has shown promising results in various studies:

Antimicrobial Activity

The compound has been tested against several bacterial strains, demonstrating notable antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) against common pathogens are summarized in Table 1.

The mechanism by which 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiazole moiety may facilitate binding to essential enzymes or receptors in microbial cells.

Structure-Activity Relationship (SAR)

The structure of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide allows for distinct interactions within biological systems that could lead to novel therapeutic pathways. Variations in substitution patterns on the thiazole ring can significantly influence biological activity:

- Chlorine Substitution : Enhances lipophilicity and potentially increases membrane permeability.

- Dihydrothiazole Moiety : May contribute to increased binding affinity for target proteins.

Case Studies

Several studies have documented the efficacy of this compound in vitro:

- Study on Antimicrobial Efficacy :

- Inhibition Studies :

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

Thiazole vs. Thiazoline Derivatives

- 2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide (CAS: Unspecified): Differs by having a fully aromatic thiazole ring and an additional chlorine at the benzamide’s para position. The aromatic thiazole may enhance π-π stacking interactions, while the dihydro-thiazoline in the target compound offers flexibility and a hydrogen-bond-donating NH group .

- 4-Cyano-N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)Benzamide (CAS: 868230-49-3): Incorporates a dichlorobenzothiazole ring, increasing halogenated interactions and steric bulk compared to the target’s simpler thiazoline .

Pyrazole and Oxadiazole Analogs

- 2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide : Features a dihydropyrazole ring with a ketone group. DFT studies on similar pyrazole derivatives reveal stabilization via hydrogen bonding and electrostatic interactions, analogous to the thiazoline in the target compound .

- 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide (CAS: Unspecified): Replaces thiazoline with a thioxo-oxadiazole ring, introducing sulfur and oxygen atoms that alter electronic properties and redox activity .

Physicochemical Properties

| Compound | Molecular Formula | LogP | PSA (Ų) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₀H₉ClN₂OS | 2.18 | 70.25 | Thiazoline NH, 2-Cl substituent |

| 2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide | C₁₀H₆Cl₂N₂OS | ~2.5* | 70.25 | Aromatic thiazole, 2,4-diCl |

| 4-Chloro-N-(Oxadiazol-2-yl)Benzamide | C₁₄H₁₆ClN₃O₂S | ~3.0* | 82.95 | Thioxo-oxadiazole, branched alkyl |

| 2-Chloro-N-(Pyrazol-4-yl)Benzamide | C₁₀H₉ClN₂O | ~1.8* | 65.10 | Pyrazole ring, ketone functionality |

*Estimated based on structural similarity.

Molecular Interactions and Structure-Activity Relationships (SAR)

- Hydrogen Bonding : The thiazoline NH in the target compound likely participates in hydrogen bonding, as seen in DFT studies of pyrazole analogs .

- Heterocycle Electronic Effects : Thiazoline’s partial saturation reduces aromaticity, possibly decreasing π-stacking but increasing flexibility for target binding .

準備方法

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains the most widely reported method for constructing the 4,5-dihydrothiazole (thiazoline) ring. This approach involves the condensation of a substituted thiourea with an α-haloketone under basic conditions. For 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, the thiourea intermediate is synthesized by reacting 2-chlorobenzoyl isothiocyanate with a primary amine. Subsequent cyclization with α-bromoacetone or β-bromoethyl ketones generates the thiazoline ring.

The general reaction proceeds as follows:

-

Thiourea Formation :

-

Cyclization :

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Base : Triethylamine (EtN) is preferred for deprotonation, facilitating nucleophilic attack by the thiourea sulfur on the α-haloketone.

-

Solvent : Anhydrous acetone or dichloromethane ensures high solubility of intermediates.

-

Temperature : Reactions conducted at room temperature (20–25°C) for 1–2 hours achieve optimal cyclization.

Table 1. Representative Yields and Characterization Data

| Entry | Thiourea Precursor | α-Haloketone | Yield (%) | Melting Point (°C) | IR (cm) |

|---|---|---|---|---|---|

| 1 | 1-(2-Chlorobenzoyl)-3-methylthiourea | α-Bromoacetone | 88 | 133 | 1606 |

| 2 | 1-(2-Chlorobenzoyl)-3-ethylthiourea | β-Bromoethyl ketone | 85 | 127 | 1612 |

Data adapted from Saeed et al. demonstrate consistent yields above 85% with characteristic carbonyl stretches at 1606–1612 cm, confirming benzamide formation.

Spectroscopic Validation

-NMR analysis of the product reveals distinct resonances:

-

Thiazoline protons : A triplet at ppm (C4-H) and a multiplet at ppm (C5-H).

-

Aromatic protons : Multiplets between ppm corresponding to the 2-chlorobenzoyl group.

-

NH proton : Absent due to tautomerization to the thiazol-2-ylidene form under basic conditions.

Acylation of Preformed 2-Aminothiazoline

Synthesis of 2-Aminothiazoline

2-Aminothiazoline serves as a versatile intermediate for late-stage acylation. Its preparation involves:

Acylation with 2-Chlorobenzoyl Chloride

The amine group of 2-aminothiazoline undergoes acylation under Schotten-Baumann conditions:

Key Observations :

-

Reaction Time : 3–4 hours at 0–5°C prevents hydrolysis of the acid chloride.

-

Yield : 78–82%, slightly lower than direct Hantzsch methods due to intermediate isolation steps.

Alternative Cyclization Strategies

Thiourea Cyclization with Dihalo Compounds

Reacting 1-(2-chlorobenzoyl)thiourea with 1,2-dibromoethane in the presence of KCO generates the thiazoline ring via intramolecular nucleophilic substitution:

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the Hantzsch cyclization, achieving 89% yield with reduced side products. This method is ideal for high-throughput screening.

Comparative Analysis of Methods

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Hantzsch Cyclization | 85–91 | >98 | High | One-pot synthesis |

| Acylation | 78–82 | 95 | Moderate | Modular intermediate use |

| Dihalo Cyclization | 70–75 | 92 | High | No base required |

| Microwave-Assisted | 89 | 97 | High | Rapid reaction time |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a thiazole-containing amine. A widely used method is the Schotten-Baumann reaction , where 2-chlorobenzoyl chloride reacts with 4,5-dihydro-1,3-thiazol-2-amine in the presence of a base (e.g., NaOH) and a polar solvent (e.g., THF or DCM) . Key optimization parameters include:

- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.

- Base selection : Aqueous NaOH or Et₃N for efficient deprotonation.

- Solvent : Polar aprotic solvents improve solubility and reaction rates.

For purity, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yields typically range from 60–80%, depending on substituent steric effects .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Standard analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 3.2–4.0 ppm for dihydrothiazole), and amide NH (δ 10–11 ppm, broad).

- ¹³C NMR : Carbonyl signal (δ ~165 ppm), aromatic carbons (δ 120–140 ppm), and thiazole carbons (δ 30–50 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 267.03 [M+H]⁺ .

- Elemental Analysis : Confirms %C, %H, %N, and %S within ±0.3% of theoretical values.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Answer: The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water or hydrocarbons. Key solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~15 |

| Water | <0.1 |

Q. Experimental implications :

- Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity).

- Recrystallize from ethanol/water mixtures for purification .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Answer: SC-XRD using SHELXL ( ) is critical for:

- Conformational analysis : Determines dihedral angles between the benzamide and thiazole rings (typically 10–30°).

- Hydrogen bonding : Identifies intermolecular interactions (e.g., N–H···O/S) influencing crystal packing.

Q. Challenges :

Q. Example data :

| Parameter | Value (from ) |

|---|---|

| Space group | P2₁2₁2₁ |

| R factor | 0.050 |

| C–C bond length | 1.52 ± 0.03 Å |

Q. How do electronic properties (e.g., electrostatic potential, HOMO-LUMO gaps) influence the compound's reactivity and biological interactions?

Answer: Computational tools like Multiwfn ( ) enable:

- Electrostatic potential (ESP) mapping : Reveals nucleophilic regions (amide oxygen) and electrophilic sites (chlorine atom).

- HOMO-LUMO analysis : A smaller gap (~4.5 eV) suggests reactivity toward electrophilic agents.

Q. Biological implications :

- The electron-deficient thiazole ring may interact with enzyme active sites via π-π stacking or hydrogen bonding .

Q. How can researchers address contradictory bioactivity data across studies, particularly in enzyme inhibition assays?

Answer: Contradictions often arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states.

- Enzyme isoforms : Selectivity for COX-2 over COX-1 may explain differential anti-inflammatory results .

Q. Mitigation strategies :

- Standardize protocols (IC₅₀ measurements under consistent buffer conditions).

- Use molecular docking (AutoDock Vina) to validate binding modes across isoforms .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., substitution at the thiazole vs. benzamide moiety)?

Answer:

- Electrophilic aromatic substitution (EAS) : Chlorine at the ortho position directs further substitution to the thiazole ring.

- Buchwald-Hartwig coupling : Palladium catalysts enable selective C–N bond formation at the benzamide NH .

Q. Example :

| Reaction Type | Yield (%) | Regioselectivity |

|---|---|---|

| Thiazole alkylation | 75 | >90% at N-position |

| Benzamide acylation | 60 | >85% at para |

Q. How does the compound’s stability under acidic/basic conditions impact storage and in vitro assays?

Answer:

- Acidic conditions (pH <3) : Amide bond hydrolysis occurs within 24 hours.

- Basic conditions (pH >10) : Thiazole ring degradation via ring-opening.

Q. Recommendations :

- Store at –20°C in inert atmosphere (N₂ or Ar).

- Use phosphate buffer (pH 7.4) for short-term assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。